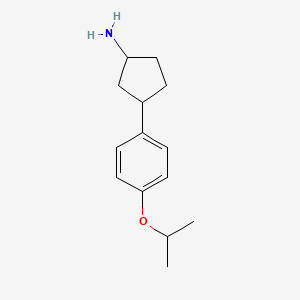
3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a phenyl group and an isopropoxy group at the 4-position of the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of the phenyl group with a cyclopentanone derivative in the presence of a palladium catalyst.
Reduction of Nitro Compounds:
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution Reactions: Substitution at various positions on the cyclopentane ring or the phenyl group can be achieved using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or aldehydes.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is utilized in biological studies to investigate its interaction with various biomolecules.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological targets, leading to various physiological responses.
Comparación Con Compuestos Similares
2-(4-Isopropoxyphenyl)cyclopentan-1-amine: This compound is structurally similar but differs in the position of the isopropoxy group.
2-(Propan-2-yl)cyclopentan-1-amine: This compound lacks the phenyl group present in 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in unique chemical reactions and biological interactions compared to its similar counterparts.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-(4-propan-2-yloxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)16-14-7-4-11(5-8-14)12-3-6-13(15)9-12/h4-5,7-8,10,12-13H,3,6,9,15H2,1-2H3 |
Clave InChI |
XGDLAOIUJMBCOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2CCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



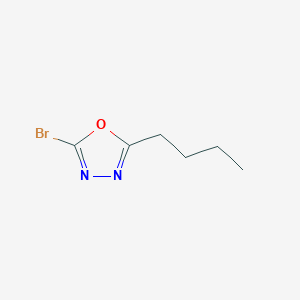
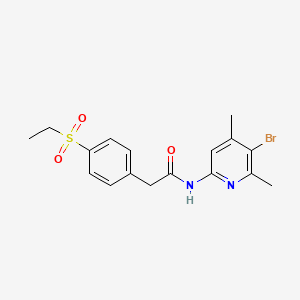
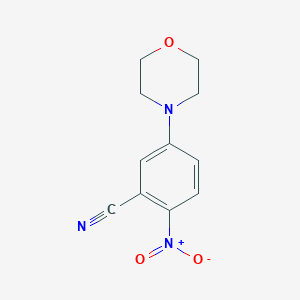
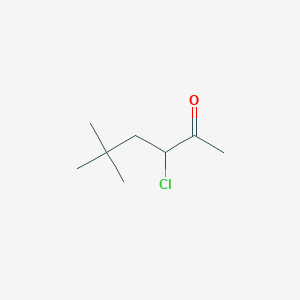

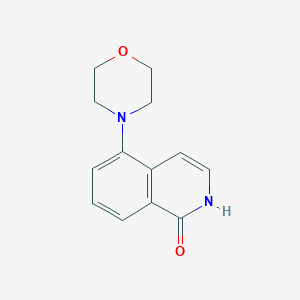
![4-[(4-Fluorooxan-4-yl)methoxy]-3-nitrobenzenesulfonamide](/img/structure/B15357513.png)
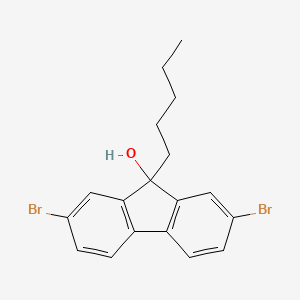
![Tert-butyl (6-(1-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B15357524.png)
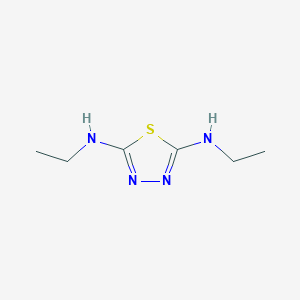
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
![4-chloro-2-methyl-6-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15357545.png)
